5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 954112-83-5
VCID: VC8334637
InChI: InChI=1S/C9H6ClN3/c1-5-8(3-11)7-2-6(10)4-12-9(7)13-5/h2,4H,1H3,(H,12,13)
SMILES: CC1=C(C2=C(N1)N=CC(=C2)Cl)C#N
Molecular Formula: C9H6ClN3
Molecular Weight: 191.62 g/mol

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS No.: 954112-83-5

Cat. No.: VC8334637

Molecular Formula: C9H6ClN3

Molecular Weight: 191.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - 954112-83-5

Specification

CAS No. 954112-83-5
Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
IUPAC Name 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H6ClN3/c1-5-8(3-11)7-2-6(10)4-12-9(7)13-5/h2,4H,1H3,(H,12,13)
Standard InChI Key RCCZULSZEGALJI-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)N=CC(=C2)Cl)C#N
Canonical SMILES CC1=C(C2=C(N1)N=CC(=C2)Cl)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrrolo[2,3-b]pyridine scaffold, a 7-azaindole derivative combining pyrrole and pyridine rings. Key substituents include:

  • A chlorine atom at position 5 on the pyridine ring, introducing electron-withdrawing effects.

  • A methyl group at position 2 on the pyrrole ring, enhancing steric bulk.

  • A carbonitrile group at position 3, contributing to hydrogen-bonding capabilities and metabolic stability .

Molecular Formula and Weight

  • Molecular Formula: C9H5ClN3\text{C}_9\text{H}_5\text{ClN}_3

  • Molecular Weight: 190.61 g/mol

  • Exact Mass: 190.0172 g/mol (calculated using isotopic abundances)

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS Number954112-83-5
DensityNot reported
Melting PointNot reported
LogP (Predicted)~3.1 (estimated via structural analogs)
SolubilityLikely low in water, moderate in DMSO

The absence of experimental density and melting point data highlights gaps in publicly available characterization studies .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step pathway involving:

  • Core Formation: Cyclization of pyridine and pyrrole precursors under dehydrating conditions.

  • Halogenation: Introduction of the chlorine atom via electrophilic substitution.

  • Alkylation: Methyl group addition at position 2 using methylating agents.

  • Nitrile Installation: Cyanation at position 3 through palladium-catalyzed cross-coupling or nucleophilic substitution .

Industrial Considerations

Scalable production likely employs continuous flow reactors and advanced purification techniques (e.g., chromatography, crystallization) to achieve high purity. Environmental regulations necessitate waste minimization, particularly for chlorinated intermediates .

Biological Activity and Mechanism

TRPM8 Channel Inhibition

The compound’s primary documented activity is selective antagonism of TRPM8, a transient receptor potential ion channel activated by cold temperatures and menthol. TRPM8 inhibition disrupts calcium signaling, making it a target for:

  • Pain Management: Reducing neuropathic and inflammatory pain.

  • Cancer Therapy: Suppressing TRPM8-mediated proliferation in prostate and breast cancers .

Table 2: Key Biological Data

ParameterValue/Observation
TargetTRPM8 ion channel
IC₅₀Not publicly reported
SelectivityHigh over related TRP channels
Cellular EffectsReduced calcium influx, apoptosis

Structure-Activity Relationships (SAR)

  • Chlorine at C5: Critical for target engagement; removal abolishes activity.

  • Methyl at C2: Optimizes steric interactions with the channel’s hydrophobic pocket.

  • Cyanide at C3: Enhances binding affinity via dipole interactions with polar residues .

Research and Therapeutic Applications

Basic Research Tools

As a TRPM8 antagonist, this compound enables:

  • Mechanistic Studies: Elucidating cold-sensing pathways and calcium signaling cascades.

  • Disease Modeling: Investigating TRPM8 roles in chronic pain, overactive bladder, and cancer progression .

Preclinical Development

While clinical data are absent, preclinical studies suggest potential in:

  • Oncology: Combining with chemotherapeutics to enhance efficacy.

  • Neurology: Managing chemotherapy-induced peripheral neuropathy.

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